3-isocyanato-5-methoxy-1H-indole
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Overview
Description
3-Isocyanato-5-methoxy-1H-indole is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of an isocyanate group at the 3-position and a methoxy group at the 5-position makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isocyanato-5-methoxy-1H-indole typically involves the introduction of the isocyanate group to a pre-formed indole structure. One common method is the reaction of 5-methoxyindole with phosgene or a phosgene equivalent under controlled conditions to introduce the isocyanate group at the 3-position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Isocyanato-5-methoxy-1H-indole can undergo various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions, particularly at the 2-position, due to the electron-donating effect of the methoxy group.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols can be used under mild conditions.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Ureas and Carbamates: Formed from nucleophilic substitution reactions.
Halogenated Indoles: Formed from electrophilic substitution reactions.
Amines and Oxides: Formed from reduction and oxidation reactions, respectively.
Scientific Research Applications
3-Isocyanato-5-methoxy-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of polymers and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-isocyanato-5-methoxy-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The isocyanate group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The methoxy group can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole-3-carboxaldehyde: Similar structure but with an aldehyde group instead of an isocyanate group.
3-Isocyanato-1H-indole: Lacks the methoxy group at the 5-position.
5-Methoxy-1H-indole-3-acetic acid: Contains a carboxylic acid group instead of an isocyanate group.
Uniqueness
3-Isocyanato-5-methoxy-1H-indole is unique due to the presence of both the isocyanate and methoxy groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
2649063-90-9 |
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Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-isocyanato-5-methoxy-1H-indole |
InChI |
InChI=1S/C10H8N2O2/c1-14-7-2-3-9-8(4-7)10(5-11-9)12-6-13/h2-5,11H,1H3 |
InChI Key |
AHOXRRDAWONAMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2N=C=O |
Purity |
95 |
Origin of Product |
United States |
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